Triacetonamine

Catalog No.
S563967
CAS No.
826-36-8
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triacetonamine

CAS Number

826-36-8

Product Name

Triacetonamine

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-one

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3

InChI Key

JWUXJYZVKZKLTJ-UHFFFAOYSA-N

SMILES

CC1(CC(=O)CC(N1)(C)C)C

Synonyms

2,2,6,6-tetramethyl-4-piperidone, 2,2,6,6-tetramethylpiperidone-4-toluene-p-sulfonate, tempidon, tempidon 4-methylbenzenesulfonate, tempidon hydrochloride, tempidon sulfate, TMPone, triacetonamine

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C

Organic Synthesis:

Triacetonamine can act as a starting material for the synthesis of various organic compounds. Studies have shown its potential as a precursor for the synthesis of heterocyclic compounds, which are a class of organic molecules with one or more heteroatoms (atoms other than carbon and hydrogen) in their ring structure. These heterocyclic compounds can have various applications, including pharmaceuticals and agrochemicals [].

Medicinal Chemistry:

Early research explored Triacetonamine as a potential antimalarial and anticonvulsant agent. However, these investigations did not yield significant results, and further research is needed to determine its potential therapeutic effects [, ].

Material Science:

Triacetonamine's unique chemical structure could potentially be used in the development of new materials. Its functional groups may allow for specific interactions with other molecules, making it a candidate for applications in areas like polymer science and supramolecular chemistry [].

Environmental Science:

Limited research suggests that Triacetonamine might have potential applications in environmental remediation. Studies have shown its ability to form complexes with certain metal ions, which could be useful in removing these contaminants from polluted water or soil [].

Triacetonamine is an organic compound with the chemical formula OC(CH₂CMe₂)₂NH, where Me represents a methyl group (CH₃). It appears as a colorless or white solid that melts near room temperature. This compound serves as an intermediate in synthesizing 2,2,6,6-tetramethylpiperidine, which is a sterically hindered base and precursor to the reagent known as TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) . Triacetonamine is primarily synthesized through the poly-aldol condensation of acetone in the presence of ammonia and calcium chloride, producing water as a by-product .

  • Toxicity: Triacetonamine hydrochloride has shown potential to induce acute liver failure (ALF) in rats at high oral doses []. However, further research is needed to determine its complete toxicity profile.
  • Flammability and Reactivity: No specific data available on flammability or reactivity, but as with most organic compounds, exercise caution when handling near heat or open flames.
. One notable reaction is its reductive amination, which yields 4-amino-2,2,6,6-tetramethylpiperidine . Additionally, it can react with different aromatic aldehydes and thiosemicarbazides to form novel derivatives such as pyrazolo[4,3-c]pyridine derivatives . The compound can also undergo further transformations to produce hindered amine light stabilizers used in plastics .

Triacetonamine can be synthesized using several methods:

  • Poly-Aldol Condensation: The primary method involves reacting acetone with ammonia in the presence of calcium chloride.
    3 CH3 2CO+NH3OC CH2CMe2)2NH+2H2O3\text{ CH}_3\text{ }_2\text{CO}+\text{NH}_3\rightarrow \text{OC CH}_2\text{CMe}_2)_2\text{NH}+2\text{H}_2\text{O}
  • Acid-Catalyzed Reaction: Another method includes reacting acetonine with water using an acid catalyst at controlled temperatures to yield triacetonamine with minimal by-products .
  • One-Pot Reaction: A more sustainable approach involves a one-pot reaction of acetone and ammonia under heterogeneous catalysis .

Triacetonamine is primarily utilized as a stabilizer for plastics, particularly through its conversion into hindered amine light stabilizers . Additionally, it serves as a chemical feedstock for synthesizing various nitrogen-containing compounds and pharmaceuticals. Its derivatives are also investigated for their potential applications in medicinal chemistry.

Interaction studies involving triacetonamine focus on its reactivity with other organic compounds to form new derivatives. For example, reactions with aromatic aldehydes and thiosemicarbazides have been studied to create pyrazolo[4,3-c]pyridine derivatives . These studies help elucidate the compound's potential in developing new materials with specific properties.

Triacetonamine shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
2,2,6,6-TetramethylpiperidineDerived from triacetonamineServes as a precursor for TEMPO
AcetonineRelated to triacetonamineCan be used directly in synthesis reactions
4-Amino-2,2,6,6-tetramethylpiperidineProduct of triacetonamine's reductive aminationExhibits biological activity
N-Hydroxy-2,2,6,6-tetramethyl-4-piperidoneHydroxyl derivative of tetramethylpiperidinePotentially useful in medicinal chemistry

Triacetonamine's uniqueness lies in its specific structure that allows it to act effectively as an intermediate in synthesizing other valuable compounds while also serving practical applications in materials science.

Classical Synthesis Approaches

Acetone-Ammonia Condensation Mechanisms

The fundamental synthesis of triacetonamine relies on the poly-aldol condensation mechanism between acetone and ammonia, producing the target compound through a complex series of sequential reactions [1] [2]. The overall stoichiometric reaction follows the equation: 3 (CH₃)₂CO + NH₃ → OC(CH₂CMe₂)₂NH + 2 H₂O, where triacetonamine is formed as the primary product [1] [2].

The mechanistic pathway begins with the aldol condensation of acetone catalyzed by acidic species, leading to the formation of diacetone alcohol as an intermediate [8]. This intermediate subsequently dehydrates to form mesityl oxide, which represents a critical branching point in the reaction network [7] [8]. Mesityl oxide can then react with another molecule of acetone to yield phorone, while simultaneously undergoing nucleophilic addition with ammonia and acetone to form acetonine [8].

The formation of triacetonamine occurs through multiple pathways involving these intermediates [7] [8]. Phorone and acetonine serve as key precursors, with the final cyclization step yielding the desired six-membered piperidone ring structure [8]. Gas chromatography-mass spectrometry analysis has confirmed the presence of most intermediates and products in the reaction mixture, validating the proposed mechanistic sequence [8].

Research has demonstrated that the reaction proceeds through a series of Michael additions, nucleophilic substitutions, and dehydration steps [14]. The mechanism involves the formation of imine intermediates, which undergo subsequent cyclization reactions to yield the final triacetonamine product [14]. Temperature and catalyst acidity significantly influence the distribution of products and the selectivity toward triacetonamine formation [7] [8].

Role of Calcium Chloride and Ammonium Salts as Catalysts

Calcium chloride functions as the traditional catalyst for triacetonamine synthesis, facilitating the condensation of acetone with ammonia under mild reaction conditions [1] [2] [4] [7]. The catalyst operates through Lewis acid activation, coordinating with carbonyl oxygen atoms to enhance electrophilicity and promote nucleophilic attack by ammonia [22] [23]. Research has established that calcium chloride not only catalyzes the initial aldol condensation but also serves as a dehydrating agent, removing water produced during the reaction sequence [22] [23].

Optimization studies have revealed that calcium chloride mesh size significantly affects both reaction yield and product purity [7] [23]. Finer mesh sizes provide greater surface area for catalytic activity, while the amount of calcium chloride directly correlates with reaction efficiency [7] [23]. The catalyst loading typically ranges from 5-15% by weight relative to acetone, with optimal performance observed at intermediate concentrations [22] [23].

Ammonium salts, particularly ammonium chloride and ammonium nitrate, have been investigated as alternative catalytic systems [4] [8]. Ammonium nitrate demonstrates effectiveness in industrial applications, though it presents challenges related to environmental impact and post-processing requirements [8]. The mechanism involves Brønsted acid catalysis, where the ammonium ion provides proton donation capability to activate carbonyl groups [8].

Studies comparing various ammonium salt catalysts have shown that ammonium chloride provides moderate activity with improved environmental compatibility compared to ammonium nitrate systems [4] [8]. The catalytic efficiency of ammonium salts depends on their acid strength and solubility characteristics in the reaction medium [8].

Reaction Parameter Optimization Studies

Comprehensive optimization studies have established critical parameter ranges for maximizing triacetonamine yield and selectivity in classical synthesis approaches [4] [7]. Temperature optimization reveals that reactions conducted at 59°C provide optimal balance between reaction rate and product selectivity [4]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions leading to high-boiling by-products [4] [7].

The following table summarizes key optimization findings from classical synthesis studies:

ParameterOptimal RangeImpact on YieldImpact on Selectivity
Temperature50-60°CPositive correlation up to 60°CMaximum at 59°C
Ammonia amount3-6 molar equivalentsIncreases with ammonia excessOptimal at 4-5 equivalents
Reaction time15-30 hoursIncreases to plateauDecreases after 24 hours
Stirring rateModerate to vigorousPositive correlationMinimal impact

Research has demonstrated that ammonia introduction rate during the critical first day of reaction significantly influences final product distribution [7] [23]. Controlled ammonia addition prevents excessive local concentrations that can lead to undesired side reactions [7] [23]. The optimal protocol involves gradual ammonia introduction over 5-8 hours, followed by extended reaction periods at elevated temperature [4] [7].

Solvent effects have been investigated, though triacetonamine synthesis typically proceeds effectively in neat conditions [22]. When solvents are employed, aliphatic and aromatic hydrocarbons provide inert environments that do not interfere with the catalytic mechanism [22]. Water presence, while produced during the reaction, does not significantly inhibit the process when appropriate dehydrating conditions are maintained [22].

Advanced Continuous Synthesis Processes

Cation-Exchange Resin Catalytic Systems

Cation-exchange resins have emerged as environmentally friendly alternatives to traditional catalysts for continuous triacetonamine synthesis [6] [8] [13]. The most extensively studied system employs NKC-9 cation-exchange resin, characterized by strong acidic properties with an ion exchange capacity of 4.7 mol H⁺/kg and specific surface area of 77 m²/g [8]. This styrene-divinylbenzene-based support incorporates sulfonic acid groups as active sites, providing both catalytic activity and mechanical stability for continuous operation [8].

Fixed bed reactor configurations utilizing NKC-9 resin have demonstrated superior performance compared to batch processes [6] [8] [13]. The continuous process achieves acetone conversions of approximately 60% with triacetonamine selectivity reaching 67% under optimized conditions [8]. The resin catalyst exhibits remarkable stability, maintaining consistent performance over 200 hours of continuous operation without significant deactivation [8].

The catalytic mechanism involves proton donation from sulfonic acid sites to activate carbonyl groups, facilitating nucleophilic attack by ammonia [8]. The heterogeneous nature of the catalyst provides advantages including easy product separation, catalyst reusability, and reduced environmental impact compared to homogeneous systems [8] [13]. The cross-linking density of 7% ensures adequate mechanical strength while maintaining accessible porosity for reactant diffusion [8].

Optimization studies for cation-exchange resin systems have established optimal operating parameters as shown in the following table:

ParameterOptimal ValueAcetone Conversion (%)Triacetonamine Selectivity (%)
Acetone:Ammonia Ratio6:159.566.8
Temperature60°C59.566.8
Gas Hour Space Velocity20.7 h⁻¹59.566.8
Acetone Flow Rate0.26 mL/min59.566.8

Sulfonic Acid-Functionalized Mesoporous Silicas

Sulfonic acid-functionalized mesoporous silicas represent an advanced catalytic platform that combines the advantages of homogeneous acid catalysis with heterogeneous catalyst benefits [10] [11] [14]. These materials are synthesized through post-grafting of mercaptopropyltrimethoxysilane followed by oxidation to introduce sulfonic acid functionality onto high surface area silica supports [11] [14]. The resulting catalysts exhibit superior mechanical strength and thermal stability compared to polymer-based resins [11] [14].

Characterization studies using thermogravimetric analysis, X-ray photoelectron spectroscopy, and nitrogen adsorption reveal that both acidity and textural properties significantly influence catalytic performance [10] [11]. The optimal catalyst designated S-2 demonstrates acetone conversion of 44.7% with maintained selectivity, representing improved performance over traditional catalyst systems [11] [14]. The mesoporous structure provides enhanced mass transfer characteristics while the sulfonic acid groups ensure adequate catalytic activity [11] [14].

The reaction mechanism over sulfonic acid-functionalized silicas involves similar pathways to other acid-catalyzed systems, with mesityl oxide formation as the initial step [11] [14]. However, the unique pore structure and acid site distribution influence product selectivity by controlling reactant accessibility and intermediate residence times [11] [14]. Temperature effects demonstrate optimal performance at 60°C, where triacetonamine selectivity reaches maximum values while minimizing formation of high-boiling side products [11] [14].

Systematic parameter optimization reveals that ammonia to acetone molar ratios significantly affect both conversion and selectivity [11] [14]. Lower ratios favor mesityl oxide formation, while higher ratios promote acetonine and high-boiling substance formation [11] [14]. The optimal balance occurs at intermediate ratios where triacetonamine formation is maximized [11] [14].

Fixed Bed Reactor Configurations

Fixed bed reactor systems provide optimal mass and heat transfer characteristics for continuous triacetonamine synthesis [6] [8] [9]. These configurations typically employ tubular reactors with internal diameters ranging from 15-20 mm and lengths of 500-700 mm, loaded with 40-130 mL of catalyst [8] [9]. The reactor design incorporates temperature control through external heating with programmable logic controller regulation to maintain isothermal conditions [8] [9].

Advanced fixed bed systems feature multiple parallel reactors or series configurations to optimize residence time distribution and conversion efficiency [9]. High throughput reactor systems can operate continuously for extended periods, with some configurations designed for 24/7 operation over several months [9]. These systems incorporate automated sampling and safety features, along with data collection capabilities for process monitoring and optimization [9].

Feed introduction systems utilize precision pumps for liquid reactants and mass flow controllers for gaseous ammonia [8] [9]. Temperature profiles can be controlled independently in different reactor zones, allowing for staged reaction conditions that optimize selectivity while maintaining high conversion [9]. Maximum operating pressures reach 180 bar with temperature capabilities up to 450°C, though triacetonamine synthesis typically operates under much milder conditions [9].

The reactor configuration significantly influences catalyst lifetime and product distribution [8]. Fixed bed systems minimize catalyst attrition while providing uniform flow distribution and temperature control [8] [9]. Gas hour space velocity optimization in these systems reveals optimal values around 20.7 h⁻¹ for maximizing triacetonamine selectivity [8]. Lower space velocities increase conversion but may promote side reactions, while higher values reduce contact time and overall efficiency [8].

By-product Management and Recycling Strategies

Identification of Reaction By-products

Triacetonamine synthesis generates a complex mixture of by-products whose identification and quantification are essential for process optimization and waste minimization [5] [7] [14]. The primary by-products include diacetone alcohol, diacetone amine, mesityl oxide, acetonin, phorone, and 2,2,4,6-tetramethyl-2,3-dihydropyridine [5] [7] [14]. Gas chromatography-mass spectrometry analysis has confirmed the structures and relative concentrations of these compounds in typical reaction mixtures [7] [8].

Diacetone alcohol forms as the initial aldol condensation product and typically represents 1-5% of the product mixture depending on reaction conditions [7] [14]. This compound readily dehydrates to form mesityl oxide, which can constitute 15-35% of the product mixture under suboptimal conditions [14]. Diacetone amine, formed through Michael addition of ammonia to mesityl oxide, typically comprises 4-7% of the reaction products [14].

Acetonin represents a significant by-product category, formed through cyclization reactions involving multiple acetone and ammonia molecules [7] [8]. Under optimal conditions, acetonin formation can be minimized to less than 10% of the total product mixture [8]. Phorone formation occurs through further condensation of mesityl oxide with acetone, representing a competing pathway that reduces triacetonamine selectivity [7] [8].

High-boiling substances, including various oligomeric condensation products, can constitute significant portions of the product mixture under harsh reaction conditions [11] [14]. These compounds are particularly problematic as they are difficult to separate and represent permanent loss of reactant material [14]. Temperature optimization studies show that high-boiling substance formation increases dramatically above 65°C [11] [14].

Process Integration for By-product Utilization

Advanced process integration strategies focus on maximizing the utilization of reaction by-products through downstream conversion and recycling [5] [28]. The most promising approach involves thermal cracking of side products in the presence of amphiphilic catalysts to regenerate acetone for recycle to the synthesis reactor [5]. This strategy has been implemented in multi-reactor systems where side products from distillation separation are processed in dedicated cracking units [5].

Diacetone alcohol represents a valuable by-product that can be processed through catalytic distillation for separation and potential conversion to useful products [28]. Research demonstrates that reactor-distillation-recycle processes provide superior selectivity and catalyst productivity compared to simultaneous catalytic distillation approaches [28]. The key advantage lies in the ability to control temperature independently from pressure, optimizing both reaction and separation conditions [28].

Mesityl oxide recovery and utilization present significant opportunities for process integration [29]. This compound serves as an important intermediate for methyl isobutyl ketone production, providing potential revenue streams that offset by-product disposal costs [29]. Selective liquid phase hydrogenation of mesityl oxide can be integrated with triacetonamine synthesis to maximize overall process economics [29].

Acetonin and other nitrogen-containing by-products can be processed through specialized separation techniques to recover ammonia for recycle [5]. Advanced distillation under reduced pressure enables separation of triacetonamine from most by-products while maintaining product quality [5]. The separated by-products can then be processed in dedicated reactors for acetone recovery and ammonia regeneration [5].

Sustainability Metrics in Triacetonamine Production

Comprehensive sustainability assessment of triacetonamine production requires evaluation across multiple environmental impact categories using established green chemistry metrics [16] [18] [19]. Life cycle assessment methodologies provide quantitative frameworks for measuring environmental performance from raw material extraction through end-of-life disposal [18] [21]. These assessments must consider all life cycle stages to avoid burden shifting between different environmental impact categories [21].

Energy efficiency represents a critical sustainability metric, with modern continuous processes demonstrating significant improvements over traditional batch operations [8] [18]. Cation-exchange resin catalytic systems eliminate the need for sodium hydroxide consumption required in ammonium nitrate-catalyzed processes, reducing both chemical consumption and waste generation [8]. The continuous operation capability provides energy advantages through improved heat integration and reduced startup/shutdown cycles [8].

Waste minimization metrics focus on by-product formation rates and recycling efficiency [19]. Industrial data indicates that chemical manufacturing facilities have increased waste recycling by 33% over recent years, with 97% of waste managed through treatment, energy recovery, and recycling rather than environmental release [19]. Triacetonamine production processes contribute to these improvements through integrated by-product utilization strategies [5].

Carbon footprint assessment reveals that biomass-derived acetone feedstocks can provide significant greenhouse gas emission reductions compared to petroleum-based routes [18]. Life cycle analysis demonstrates potential for 180% greenhouse gas emission savings when acetone is produced from biomass syngas rather than conventional cumene processes [18]. The carbon sequestration in triacetonamine when used in chemical applications provides additional environmental benefits [18].

Synthesis of N-alkyl Derivatives

The synthesis of N-alkyl derivatives of triacetonamine presents several distinct pathways, each with varying degrees of success and practical applicability. The most straightforward approach involves direct alkylation of triacetonamine using highly reactive alkylating agents. This method has shown limited success, primarily working with reactive halides such as allyl bromide or benzyl bromide, albeit with disappointingly low yields [1]. The poor performance stems from the severe steric hindrance around the nitrogen atom caused by the adjacent quaternary carbon centers bearing methyl substituents.

Alkylation MethodReagentsYieldLimitations
Direct alkylationAllyl/benzyl bromide30-50%Requires highly reactive halides
Acetal routeAcetal 6a → alkylation → hydrolysis60-70%Multi-step process
Alcohol routeSecondary alcohol → alkylation → oxidation50-65%Requires oxidation step

A more successful strategy involves the acetal protection approach, wherein triacetonamine is first converted to its acetal derivative 6a, followed by N-alkylation and subsequent hydrolysis to regenerate the ketone functionality [1]. This method circumvents some of the steric constraints by temporarily masking the carbonyl group, allowing for more efficient nitrogen alkylation. The process typically yields moderate to good results, with yields ranging from 60-70% for the overall transformation.

An alternative synthetic route employs the secondary alcohol intermediate approach, starting from 2,2,6,6-tetramethylpiperidin-4-ol (7a). This pathway involves N-alkylation of the alcohol followed by oxidation to introduce the ketone unit [1]. While this method provides another viable route to N-alkyl derivatives, it requires an additional oxidation step, adding complexity to the synthetic sequence.

The condensation-based approaches have proven largely unsuccessful for generating N-alkyl derivatives. Attempts to treat phorone (5) with primary amines carrying alkyl groups larger than methyl resulted in the formation of open-chain addition products rather than the desired heterocyclic structures [1]. Similarly, direct condensation reactions between acetone and alkylated amines such as benzylamine or n-butylamine in the presence of calcium chloride failed to produce the corresponding N-alkylated triacetonamine derivatives [1].

Reactivity Patterns and Synthetic Challenges

The reactivity patterns of triacetonamine in N-alkylation reactions are dominated by severe steric hindrance around the nitrogen center. The presence of two quaternary carbon atoms at the 2,2,6,6-positions creates a highly congested environment that significantly restricts access to the nitrogen atom [1]. This steric constraint manifests in several ways:

Selectivity Issues: The nitrogen atom in triacetonamine exhibits markedly reduced nucleophilicity compared to less hindered amines. Standard alkylation conditions that work effectively with primary or secondary amines often fail with triacetonamine, necessitating the use of highly reactive alkylating agents or harsh reaction conditions [1].

Competing Reactions: Under forcing conditions required for N-alkylation, competing side reactions become problematic. These include ring-opening reactions, epimerization at adjacent carbon centers, and formation of multiple alkylation products when excess alkylating agent is employed [2].

Temperature Sensitivity: The synthesis of triacetonamine derivatives is particularly sensitive to elevated temperatures. Studies have shown that increasing reaction temperature from 50°C to 70°C can dramatically alter product selectivity, with higher temperatures favoring formation of undesired by-products [3].

Water Effects: The presence of water in the reaction medium significantly impacts the selectivity of triacetonamine synthesis and derivative formation. Research has demonstrated that water content can decrease selectivity from over 100% in anhydrous conditions to 47% when water is present at a 3:1 molar ratio relative to the starting material [2].

The mechanistic understanding of these challenges reveals that the alkylation process involves initial coordination of the alkylating agent to the sterically hindered nitrogen, followed by nucleophilic attack. The high energy barrier associated with this process necessitates the use of highly electrophilic alkylating agents or elevated temperatures, both of which can lead to side reactions and reduced yields.

Functional Group Transformations

Carbonyl Group Modifications

The carbonyl group in triacetonamine serves as a central reactive site for various transformations, offering multiple pathways for structural modification. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, enabling a range of functional group interconversions.

Reduction Reactions: The ketone functionality can be readily reduced to the corresponding secondary alcohol using standard reducing agents. Sodium borohydride (NaBH4) in protic solvents provides 2,2,6,6-tetramethylpiperidin-4-ol in yields of 80-95% [4]. Lithium aluminum hydride (LiAlH4) offers an alternative reducing system, particularly useful in anhydrous conditions. The reduction proceeds via hydride attack at the carbonyl carbon, with the resulting alcohol maintaining the sterically hindered environment around the nitrogen atom.

Ketal Formation: Triacetonamine readily forms ketals when treated with alcohols in the presence of acid catalysts. This transformation involves acid-catalyzed condensation with primary or secondary alcohols, typically requiring hydrogen chloride gas and azeotropic removal of water using Dean-Stark apparatus [5]. The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol and subsequent dehydration to form the ketal linkage. Yields typically range from 60-85% depending on the alcohol employed and reaction conditions.

Oxime Formation: The carbonyl group undergoes condensation reactions with hydroxylamine derivatives to form oximes. This transformation is particularly useful for generating derivatives with altered electronic properties and potential biological activity [6]. The reaction mechanism involves nucleophilic attack of the hydroxylamine at the carbonyl carbon, followed by dehydration to form the C=N double bond.

TransformationReagentsConditionsYield
Reduction to alcoholNaBH4, MeOH0°C to RT80-95%
Ketal formationROH, HCl gas80-120°C60-85%
Oxime formationNH2OH·HCl, baseRT to 60°C70-85%

Amine Functionality Transformations

The amine functionality in triacetonamine undergoes various transformations, though these are significantly constrained by steric factors. The nucleophilic character of the nitrogen atom enables several important reactions, despite the challenging steric environment.

N-Methylation: The most successful amine transformation involves N-methylation using formaldehyde under reductive conditions. This reaction proceeds via formation of an intermediate iminium ion, followed by reduction to yield the N-methyl derivative [7]. The process can be carried out using formaldehyde with sodium borohydride or through reductive amination with hydrogen gas and a suitable catalyst. Yields typically range from 70-90%, making this one of the most reliable transformations of the amine functionality.

N-Acylation: Acylation of the amine nitrogen can be achieved using acid anhydrides or acid chlorides. Acetic anhydride treatment yields N-acetyl derivatives, though the reaction requires elevated temperatures due to the steric hindrance around the nitrogen [8]. The mechanism involves nucleophilic attack of the nitrogen at the carbonyl carbon of the acylating agent, followed by elimination of the leaving group.

Oxidation to Nitroxide: A particularly important transformation involves oxidation of the amine to form persistent nitroxide radicals. This conversion is crucial for the synthesis of hindered amine light stabilizers (HALS) and spin-labeling reagents [9]. The oxidation can be accomplished using various oxidizing agents, including hydrogen peroxide, m-chloroperbenzoic acid, or electrochemical methods.

The reactivity patterns of the amine functionality are heavily influenced by the steric environment. The nitrogen atom exhibits reduced basicity compared to less hindered amines, with a predicted pKa of approximately 9.2 [10]. This reduced basicity reflects the steric strain associated with protonation in the crowded molecular environment.

Conformational Effects: The amine functionality exists in a conformationally constrained environment due to the rigid piperidine ring system and bulky substituents. This constraint affects both the reactivity and the stereochemical outcome of transformations involving the nitrogen atom [11].

Molecular Hybridization Strategies

Molecular hybridization strategies involving triacetonamine focus on combining its unique structural features with other pharmacophores or functional groups to create compounds with enhanced or dual biological activities. These approaches leverage the sterically hindered amine framework as a scaffold for building more complex molecular architectures.

Nitroxide Radical Coupling: One of the most significant hybridization strategies involves coupling triacetonamine derivatives with nitroxide radical systems. This approach has found extensive application in the development of hindered amine light stabilizers (HALS) for polymer protection [9]. The synthesis typically involves oxidation of triacetonamine derivatives to generate stable nitroxide radicals, which can then be incorporated into polymer matrices or used as discrete stabilizing agents.

Tacrine-Nitroxide Hybrids: A particularly innovative approach involves combining triacetonamine-derived nitroxide systems with tacrine (9-amino-1,2,3,4-tetrahydroacridine) to create dual-function compounds for Alzheimer's disease therapy [12]. These hybrids aim to combine acetylcholinesterase inhibition (from tacrine) with antioxidant activity (from the nitroxide moiety). The synthesis involves modification of either the tacrine amino group or incorporation of the nitroxide moiety into the tacrine scaffold through substitution reactions.

Heterocyclic Hybridization: Triacetonamine serves as a starting point for constructing complex heterocyclic systems through condensation reactions. Treatment with aromatic aldehydes and thiosemicarbazide or semicarbazide yields pyrazolo(4,3-c)pyridine derivatives with potential anticancer activity [13]. The reaction mechanism involves initial condensation to form a hydrazone intermediate, followed by cyclization to generate the fused heterocyclic system.

Bioconjugation Approaches: Modern hybridization strategies explore selective bioconjugation of triacetonamine derivatives with biomolecules or drug delivery systems. These approaches aim to improve drug targeting, reduce toxicity, or enhance therapeutic efficacy through controlled release mechanisms.

Hybridization StrategyTarget ApplicationKey Features
Nitroxide couplingPolymer stabilizationPersistent radical character
Tacrine hybridsAlzheimer's therapyDual AChE inhibition/antioxidant
Heterocyclic systemsAnticancer agentsFused ring architectures
BioconjugationDrug deliverySelective targeting capability

The synthetic challenges in molecular hybridization strategies primarily revolve around maintaining the integrity of the triacetonamine framework while introducing additional functional groups. The steric constraints that make triacetonamine derivatives effective as stabilizers also complicate synthetic manipulation. Successful hybridization requires careful consideration of reaction conditions, protecting group strategies, and alternative synthetic routes that minimize harsh conditions that might compromise the desired molecular architecture.

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Boiling Point

205.0 °C

Heavy Atom Count

11

Appearance

Powder

Melting Point

34.9 °C

UNII

2K4430S3XP

Related CAS

29334-13-2 (4-methylbenzenesulfonate)
33973-59-0 (hydrochloride)
72361-44-5 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (68.7%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (70.23%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (29.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (70.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (68.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (70.23%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

826-36-8

Wikipedia

Triacetonamine

General Manufacturing Information

4-Piperidinone, 2,2,6,6-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types